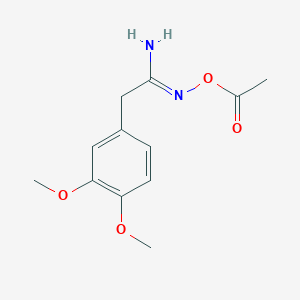![molecular formula C17H21NO2 B5909278 N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide](/img/structure/B5909278.png)
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide, also known as BIA, is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. BIA is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies. In
科学研究应用
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of new drugs and therapies. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide is not yet fully understood. However, it is thought to exert its therapeutic effects through the modulation of several key signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activity of several enzymes involved in inflammation and pain, including COX-2 and iNOS.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has also been shown to have antitumor properties, making it a potential treatment for cancer. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, making it readily available for use in experiments. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide in lab experiments. Its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has not yet been extensively tested in clinical trials, so its potential therapeutic applications are not yet fully understood.
未来方向
There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide. One area of research is the development of new drugs and therapies based on N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide. N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide has been shown to exhibit a range of therapeutic properties, making it a promising candidate for the development of new treatments for conditions such as arthritis, chronic pain, and cancer. Another area of research is the further elucidation of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide's mechanism of action. Understanding how N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide exerts its therapeutic effects could lead to the development of more targeted and effective treatments. Finally, there is a need for further testing of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide in clinical trials to determine its safety and efficacy in humans.
合成方法
The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide is a complex process that involves several steps. The starting material for the synthesis is bicyclo[2.2.1]hept-2-en-5-one, which is reacted with 4-methoxyphenylmagnesium bromide to form the corresponding alcohol. This alcohol is then converted to the corresponding bromide, which is reacted with acrylamide to form N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide.
属性
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-15-7-3-12(4-8-15)5-9-17(19)18-16-11-13-2-6-14(16)10-13/h3-5,7-9,13-14,16H,2,6,10-11H2,1H3,(H,18,19)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFXGQIGRWFLRW-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909202.png)
![methyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5909204.png)

![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909212.png)
![2-(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909219.png)

![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5909237.png)
![2-{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5909243.png)
![2-(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909246.png)

![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909256.png)
![2-(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909260.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide](/img/structure/B5909285.png)
